REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:12][O:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)(=[O:16])=[O:15]>C(OCC)C>[S:14]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)([O-:16])(=[O:15])=[O:13].[CH3:12][N+:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[S:4][C:3]=1[S:2][CH3:1] |f:3.4|
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Name
|
|
Quantity
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18.4 g
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Type
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reactant
|
Smiles
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CSC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated to a temperature between 120° C. to 145° C. for 1 hour
|
Duration
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1 h
|
Type
|
ADDITION
|
Details
|
was added
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Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with diethyl ether
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Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+]1=C(SC2=C1C=CC=C2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |